molecular formula C10H12BrClO B12997206 2-Bromo-4-chloro-1-isobutoxybenzene

2-Bromo-4-chloro-1-isobutoxybenzene

Cat. No.: B12997206
M. Wt: 263.56 g/mol
InChI Key: WEVNAYFNQHVVKB-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-1-isobutoxybenzene is an organic compound that belongs to the class of halogenated aromatic ethers It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with an isobutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-1-isobutoxybenzene typically involves the halogenation of a suitable aromatic precursor. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative is treated with bromine and chlorine in the presence of a catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3). The isobutoxy group can be introduced through an etherification reaction using isobutyl alcohol and a strong acid catalyst like sulfuric acid (H2SO4) or hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-1-isobutoxybenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the halogen atoms can lead to the formation of less halogenated or dehalogenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted aromatic ethers, while oxidation can produce quinones or other oxidized compounds.

Scientific Research Applications

2-Bromo-4-chloro-1-isobutoxybenzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2-Bromo-4-chloro-1-isobutoxybenzene exerts its effects depends on the specific application. In chemical reactions, the compound acts as a substrate or reagent, participating in various transformations through electrophilic or nucleophilic mechanisms. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chloro-1-iodobenzene: Similar structure but with an iodine atom instead of an isobutoxy group.

    2-Bromo-4-chloro-1-methoxybenzene: Contains a methoxy group instead of an isobutoxy group.

    2-Bromo-4-chloro-1-ethoxybenzene: Contains an ethoxy group instead of an isobutoxy group.

Uniqueness

2-Bromo-4-chloro-1-isobutoxybenzene is unique due to the presence of the isobutoxy group, which imparts specific steric and electronic properties to the molecule. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H12BrClO

Molecular Weight

263.56 g/mol

IUPAC Name

2-bromo-4-chloro-1-(2-methylpropoxy)benzene

InChI

InChI=1S/C10H12BrClO/c1-7(2)6-13-10-4-3-8(12)5-9(10)11/h3-5,7H,6H2,1-2H3

InChI Key

WEVNAYFNQHVVKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)Cl)Br

Origin of Product

United States

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